molecular formula C20H25N3OS B3701244 4-(3-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

4-(3-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

Cat. No.: B3701244
M. Wt: 355.5 g/mol
InChI Key: VAIJTZCAWOLCST-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a piperazine-based thiourea derivative characterized by a 3-methoxyphenyl group at the piperazine 4-position and a 2-phenylethyl carbothioamide substituent.

Properties

IUPAC Name

4-(3-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-24-19-9-5-8-18(16-19)22-12-14-23(15-13-22)20(25)21-11-10-17-6-3-2-4-7-17/h2-9,16H,10-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIJTZCAWOLCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 3-Methoxyphenyl Group: The piperazine core is then reacted with 3-methoxyphenyl chloride in the presence of a base, such as potassium carbonate, to introduce the 3-methoxyphenyl group.

    Introduction of 2-Phenylethyl Group: The resulting intermediate is further reacted with 2-phenylethyl bromide under similar basic conditions to attach the 2-phenylethyl group.

    Formation of Carbothioamide Group: Finally, the compound is treated with thiocarbonyldiimidazole to introduce the carbothioamide functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carbothioamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nitric acid, halogens (chlorine, bromine); reactions often conducted in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-(3-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituents Key Data Reference
4-(3-Chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide 3-Chlorophenyl at C4; 2-phenylethyl carbothioamide Compound ID: Y600-0922; Structural analog with chloro substitution, suggesting potential halogen-mediated binding interactions.
N-(2-Phenylethyl)piperidine-1-carbothioamide Piperidine core; 2-phenylethyl carbothioamide Exhibited 84.4% inhibition in antioxidant assays, highlighting the role of the phenylethyl group in redox activity.
N-(4,6-Dimethylpyridin-2-yl)-4-(3-methoxy-5-(trifluoromethyl)phenyl)piperazine-1-carbothioamide 3-Methoxy-5-CF₃-phenyl at C4; dimethylpyridinyl carbothioamide LC-MS retention time: 5.14 min (Method 1); HRMS (ESI) m/z: 425.1618; emphasizes trifluoromethyl’s metabolic stability.
N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide Dihydrobenzo-dioxine carbonyl at C4; 4-chlorophenyl carbothioamide Synthesized via TEA-mediated reaction; spectral confirmation (IR, NMR) validates thiourea scaffold stability.
p-MPPI (5-HT₁ₐ antagonist) 2'-Methoxyphenyl-piperazine; iodobenzamidoethyl side chain ID₅₀ = 5 mg/kg against 8-OH-DPAT-induced hypothermia; demonstrates methoxy’s role in CNS receptor antagonism.

Key Observations:

Substituent Effects: 3-Methoxy vs. Phenylethyl Group: Common in antioxidants (e.g., 84.4–86.7% inhibition in ), this moiety enhances membrane permeability and aromatic stacking interactions.

Synthetic Routes :

  • Piperazine-1-carbothioamides are typically synthesized via nucleophilic substitution or thiourea formation. For example, describes using triethylamine (TEA) in dichloromethane to couple isocyanates with amines, yielding carbothioamides in good yields .

Biological Activity Trends: Antioxidant Efficacy: Methoxy and phenolic groups (e.g., in ) correlate with higher antioxidant activity, suggesting the target compound may share this trait.

Biological Activity

4-(3-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a synthetic organic compound belonging to the class of piperazine derivatives. Its structure features a piperazine ring substituted with a 3-methoxyphenyl group and a 2-phenylethyl group, along with a carbothioamide functional group. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C21H27N3OS
  • Molecular Weight : 369.52 g/mol
  • CAS Number : 669734-64-9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Core : The piperazine ring is synthesized by reacting ethylenediamine with a dihaloalkane.
  • Substitution with 3-Methoxyphenyl Group : The piperazine core is reacted with 3-methoxyphenyl chloride in the presence of a base.
  • Introduction of the 2-Phenylethyl Group : The intermediate product is further reacted with 2-phenylethyl bromide.
  • Formation of the Carbothioamide Group : The final step involves treating the compound with thiocarbonyldiimidazole.

Anticancer Properties

Research indicates that derivatives of piperazine compounds, including this compound, have shown promising anticancer activity. A study screened various analogues against multiple human cancer cell lines, revealing moderate broad-spectrum activity, particularly against colon (HT29) and ovarian (A2780) cancer cell lines . Notably, some compounds exhibited significant growth inhibition at concentrations as low as 25 μM.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have demonstrated its effectiveness against various bacterial strains, including M. tuberculosis, with minimum inhibitory concentration (MIC) values indicating significant activity against both standard and resistant strains . This suggests that modifications in structure could enhance its efficacy against pathogenic microorganisms.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as neurotransmitter receptors or enzymes. For instance, it may modulate neuronal signaling pathways, potentially leading to therapeutic effects in neurological disorders.

Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AnticancerMCF-7 (breast), HT29 (colon), A2780 (ovarian)Moderate growth inhibition at 25 μM
AntimicrobialM. tuberculosisMIC values ranging from 3.1 to 12.5 µg/mL
Neurotransmitter InteractionVarious neurotransmitter receptorsPotential modulation of signaling pathways

Case Study: Anticancer Screening

In a focused library design study, various analogues derived from piperazine compounds were synthesized and screened for anticancer activity. Among these, specific modifications led to enhanced cytotoxicity against pancreatic cancer cell lines, suggesting that structural variations can significantly impact biological efficacy .

Pharmacokinetic Properties

ADME (Absorption, Distribution, Metabolism, Excretion) calculations indicate favorable pharmacokinetic profiles for this compound class, suggesting that they can be absorbed effectively in the gastrointestinal tract and may have potential as therapeutic agents for long-term treatment regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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